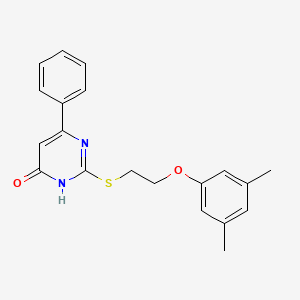![molecular formula C16H21BrN2O3 B11070057 2-[(2-Amino-5-bromobenzoyl)amino]-3-cyclohexylpropanoic acid](/img/structure/B11070057.png)
2-[(2-Amino-5-bromobenzoyl)amino]-3-cyclohexylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Amino-5-bromobenzoyl)amino]-3-cyclohexylpropanoic acid is an organic compound that features a brominated benzoyl group and a cyclohexylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-5-bromobenzoyl)amino]-3-cyclohexylpropanoic acid typically involves the reaction of 2-amino-5-bromobenzoic acid with cyclohexylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-5-bromobenzoyl)amino]-3-cyclohexylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The brominated benzoyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Amino-5-bromobenzoyl)amino]-3-cyclohexylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-5-bromobenzoyl)amino]-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets. The brominated benzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzoic acid: A precursor in the synthesis of the target compound.
2-Amino-5-chlorobenzoic acid: Similar structure but with a chlorine atom instead of bromine.
2-Amino-5-fluorobenzoic acid: Contains a fluorine atom in place of bromine.
Uniqueness
2-[(2-Amino-5-bromobenzoyl)amino]-3-cyclohexylpropanoic acid is unique due to its specific combination of a brominated benzoyl group and a cyclohexylpropanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H21BrN2O3 |
|---|---|
Molecular Weight |
369.25 g/mol |
IUPAC Name |
2-[(2-amino-5-bromobenzoyl)amino]-3-cyclohexylpropanoic acid |
InChI |
InChI=1S/C16H21BrN2O3/c17-11-6-7-13(18)12(9-11)15(20)19-14(16(21)22)8-10-4-2-1-3-5-10/h6-7,9-10,14H,1-5,8,18H2,(H,19,20)(H,21,22) |
InChI Key |
YCYLZNDSFYQUSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)C2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylphenyl)-6-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11069978.png)
![N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide](/img/structure/B11069988.png)
![2-methyl-N-[(2-methylquinolin-4-yl)methyl]furan-3-carboxamide](/img/structure/B11069991.png)
![Ethyl 1-amino-5-isopropyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylate](/img/structure/B11069992.png)
![11-methyl-6-thiophen-2-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11069998.png)
![2-methyl-4-nitro-5-[(3-nitro-4-propoxybenzyl)sulfanyl]-1H-imidazole](/img/structure/B11070000.png)


![3-({4-[Chloro(difluoro)methoxy]phenyl}amino)-1-(thiophen-2-yl)propan-1-one](/img/structure/B11070012.png)
![2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol](/img/structure/B11070023.png)
![5-Butyl-7-methyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11070025.png)
![N,N-diethyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11070033.png)
![1-(2-bromoethyl)-3'-[2-(methylsulfanyl)ethyl]-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11070041.png)
![4,5-bis{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B11070053.png)
